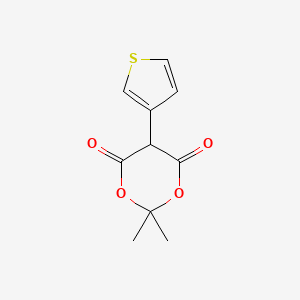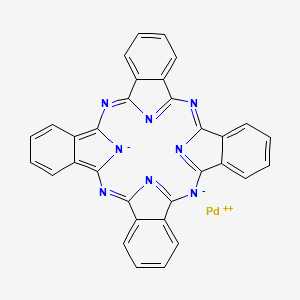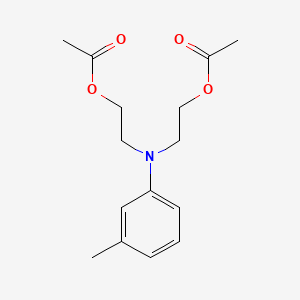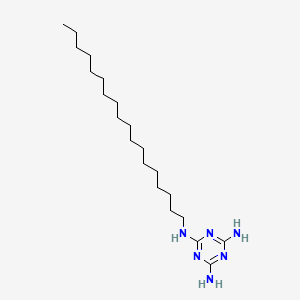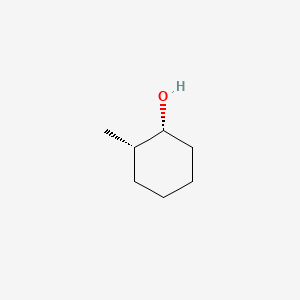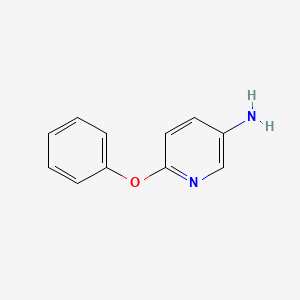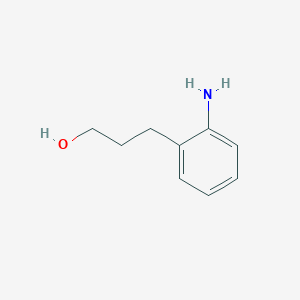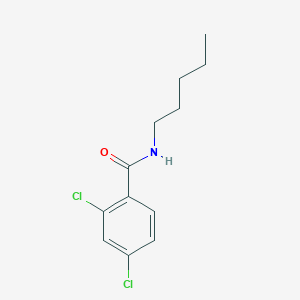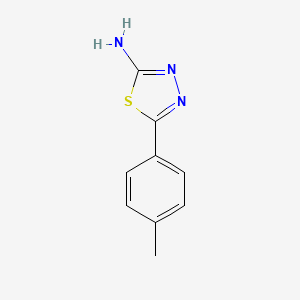
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylbenzenediazonium chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate diazo compound, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced thiadiazole derivatives.
Substitution: Generation of substituted thiadiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with various biological targets. It has been investigated for its antimicrobial and antifungal properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Research suggests it may have applications in the treatment of certain diseases due to its pharmacological properties.
Industry: The compound is also used in the agrochemical industry for the development of new pesticides and herbicides. Its unique structure allows for the creation of compounds with enhanced efficacy and selectivity.
Mechanism of Action
The mechanism by which 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
5-Amino-3-(4-methylphenyl)pyrazole
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to its isoxazole and pyrazole counterparts
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPCNCAFSBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345564 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26907-54-0 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the thiadiazole ring in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine?
A1: Research indicates that the thiadiazole ring in this compound exhibits a planar conformation. [, ] This planarity can influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.
Q2: How was this compound synthesized in the reported studies?
A2: Two distinct synthetic approaches were employed:
- Method 1: Reacting this compound with 4-chlorobenzaldehyde yielded the desired compound. [] This method highlights the reactivity of the amine group on the thiadiazole ring.
- Method 2: A multi-step synthesis starting from N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives led to the formation of 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine. [] This approach demonstrates alternative synthetic routes and potential building block strategies.
Q3: What are the key structural features of this compound revealed by its crystal structure?
A3: Analysis of the crystal structure of this compound revealed a dihedral angle of 31.19° between the planar thiadiazole ring and the phenyl ring. [] Additionally, the crystal structure showed the presence of intermolecular hydrogen bonds (N—H⋯N), which contribute to the molecule's packing arrangement in the solid state. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



